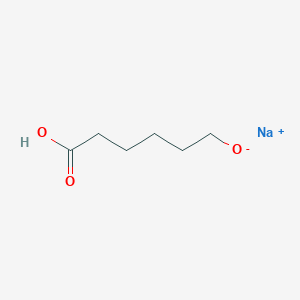

sodium;6-hydroxy-6-oxohexan-1-olate

Description

Sodium;6-hydroxy-6-oxohexan-1-olate is the sodium salt of 6-hydroxy-6-oxohexanoic acid, a compound featuring a six-carbon chain with hydroxyl (-OH) and oxo (=O) groups at the sixth carbon and a carboxylate (-COO⁻) group at the first carbon. The sodium counterion stabilizes the anionic charge of the carboxylate group. The molecular formula is inferred as C₆H₉NaO₃, with a calculated molecular weight of 152.13 g/mol. Such compounds are typically used in organic synthesis, pharmaceuticals, or as intermediates in polymer chemistry, though specific applications for this salt require further research .

Properties

IUPAC Name |

sodium;6-hydroxy-6-oxohexan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O3.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPKVVBOWWHBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)CC[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;6-hydroxy-6-oxohexan-1-olate involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound in a laboratory setting. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: sodium;6-hydroxy-6-oxohexan-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties. Common reagents and conditions used in these reactions include specific catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comprehensive Description: sodium;6-hydroxy-6-oxohexan-1-olate has numerous scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology and medicine, it may have potential therapeutic applications or be used in biochemical assays. In industry, it could be utilized in the production of materials or as a component in manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of sodium;6-hydroxy-6-oxohexan-1-olate involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for determining the compound’s effects and potential applications. The molecular targets and pathways involved may vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

Key structural analogs include sodium salts of carboxylic acids, alkoxides, and lactones. A comparative analysis is provided below:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility: Sodium salts like sodium chloroacetate and sodium 1-hexanolate are highly water-soluble due to ionic character. The target compound is expected to share this trait.

- Stability: Alkoxides (e.g., sodium 1-hexanolate) are moisture-sensitive, while lactones (e.g., hexan-6-olide) are stable under anhydrous conditions. The hydroxyl-oxo structure of the target compound may require stabilization in acidic or basic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.